![molecular formula C12H7BrN2O2S B1650232 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1156520-27-2](/img/structure/B1650232.png)
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, commonly known as BRD, is a chemical compound that has gained considerable attention in scientific research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of BRD is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. It has been shown to bind to a variety of proteins, including bromodomain-containing proteins, which play a role in gene regulation.
Biochemical and Physiological Effects:
BRD has been shown to have a variety of biochemical and physiological effects, depending on the target protein it binds to. For example, it has been shown to inhibit the activity of certain bromodomain-containing proteins, leading to the downregulation of gene expression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD in lab experiments is its specificity for certain target proteins, which allows for precise modulation of their activity. However, one limitation is that the mechanism of action of BRD is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BRD. One area of interest is the development of more potent and selective BRD analogs for use as drug candidates. Another area of interest is the study of the role of specific bromodomain-containing proteins in disease and the development of BRD-based therapies targeting these proteins. Additionally, the use of BRD as a tool for the study of protein-protein interactions and as a probe for the detection of specific proteins is an area of ongoing research.
Applications De Recherche Scientifique
BRD has been studied for its potential applications in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its applications in biochemistry as a tool for the study of protein-protein interactions and as a probe for the detection of specific proteins. Additionally, BRD has been studied for its potential applications in material science as a precursor for the synthesis of functional materials.
Propriétés
IUPAC Name |
2-[(4-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLNCGPYSCSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656460 | |
| Record name | 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156520-27-2 | |
| Record name | 2-[(4-Bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



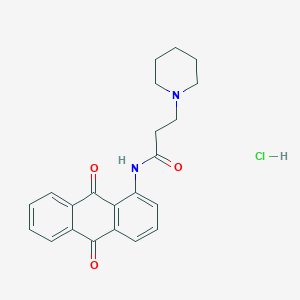
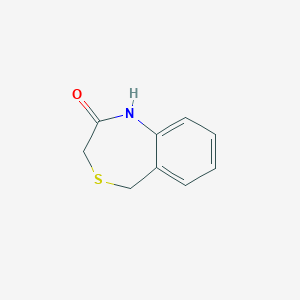

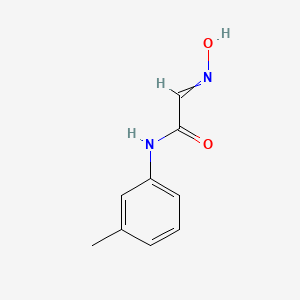
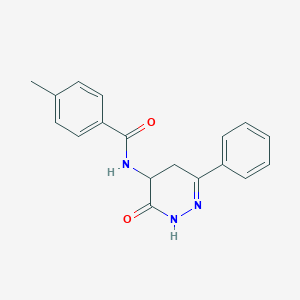
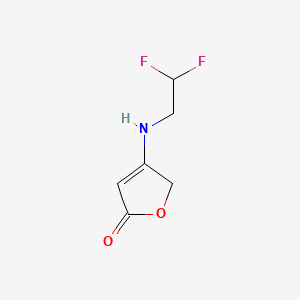
![Pyridine, 4-[5-(4-fluorophenyl)-2-oxazolyl]-](/img/structure/B1650163.png)
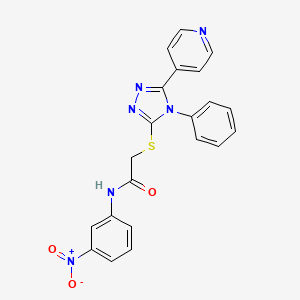
![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)
![2,5-Pyrrolidinedione, 1-[2-oxo-3-(triphenylphosphoranylidene)propyl]-](/img/structure/B1650167.png)
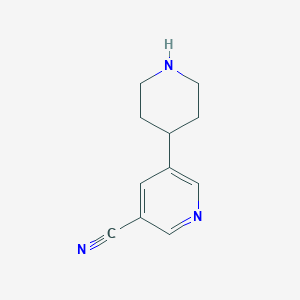
![Pyrrolidine, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B1650169.png)

